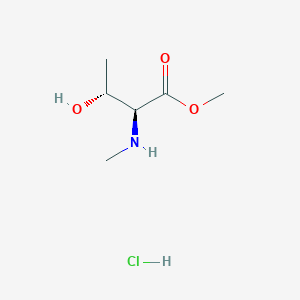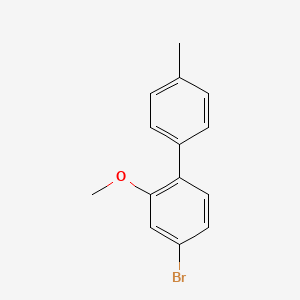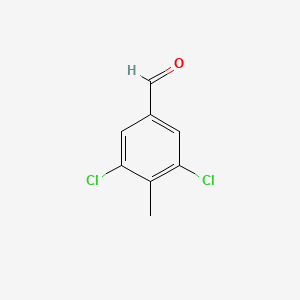
N-Me-Thr-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-threonine methyl ester hydrochloride, commonly referred to as N-Me-Thr-OMe.HCl, is an organic compound with the molecular formula C6H13NO3. It is a derivative of threonine, an essential amino acid, and is often used in the synthesis of peptides and other organic compounds. This compound is known for its role in various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-L-threonine methyl ester hydrochloride can be synthesized through the reaction of N-methyl-L-threonine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of threonine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-threonine methyl ester hydrochloride may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-threonine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols .
Aplicaciones Científicas De Investigación
N-Methyl-L-threonine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor in the study of enzyme-substrate interactions and protein synthesis.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of N-Methyl-L-threonine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The ester and methyl groups in the compound play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-L-serine methyl ester hydrochloride
- N-Methyl-L-alanine methyl ester hydrochloride
- N-Methyl-L-valine methyl ester hydrochloride
Uniqueness
N-Methyl-L-threonine methyl ester hydrochloride is unique due to the presence of both a hydroxyl group and a methyl ester group in its structure. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C6H14ClNO3 |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5+;/m1./s1 |
Clave InChI |
GSJUJOLNAGXODU-JBUOLDKXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC)NC)O.Cl |
SMILES canónico |
CC(C(C(=O)OC)NC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)




